Methyl triclosan

Description

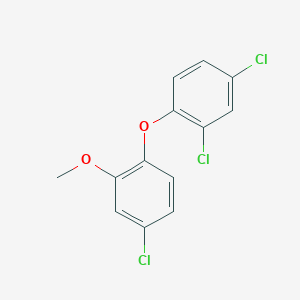

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYDHBBTVWMLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047874 | |

| Record name | Methyl triclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4640-01-1 | |

| Record name | Methyl triclosan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl triclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-(2,4-dichlorophenoxy)-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRICLOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5174UR1DP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Methyl Triclosan

Detection in Aquatic Environments

Aquatic environments serve as significant sinks for methyl triclosan (B1682465) due to the discharge of treated wastewater and its physicochemical properties that favor association with organic matter and sediments.

Wastewater Treatment Plant Effluents

Methyl triclosan has been detected in the effluent of wastewater treatment plants. Studies have reported its presence in WWTP effluent samples, although often at lower concentrations compared to triclosan csbsju.eduacs.org. For instance, in some randomly selected WWTP effluent samples, this compound concentrations were consistently below the limit of quantification (LOQ) of 5 ng/L, although they were above the limit of detection (2 ng/L) csbsju.edu. Another study measured this compound levels in wastewater during different purification stages, finding concentrations ranging from 2 to 30 ng/L in the wastewater, which aligns with other reported values acs.org. Emissions of this compound from WWTPs have been estimated to be around 2% relative to those of triclosan acs.org.

Surface Waters (Lakes, Rivers, Streams)

This compound has been found in various surface water bodies, including lakes, rivers, and streams, particularly those receiving inputs from WWTPs nih.govup.ac.zaresearchgate.netacs.orgsfei.orgoekotoxzentrum.ch. Concentrations in lake and river water samples have been reported at approximately 0.5 ng/L csbsju.edu. In Switzerland, this compound was detected in lakes and a river at concentrations up to 2 ng/L acs.org. Passive sampling using semi-permeable membrane devices (SPMDs) has confirmed the presence of this compound in lakes and rivers influenced by anthropogenic sources nih.govresearchgate.netacs.org.

Sediments

Sediments act as a significant reservoir for this compound due to its hydrophobic nature and tendency to adsorb to organic matter researchgate.netup.ac.zasfei.orgoekotoxzentrum.ch. This compound has been detected in estuarine sediments, with reported concentrations ranging from <0.1 to 1.8 µg/kg dry weight (d.w.), with an average of 0.925 µg/kg d.w. and a detection frequency of 60% oekotoxzentrum.ch. In marine sediments influenced by wastewater outfalls, this compound was detected in approximately half of the samples at concentrations below 11 µg/kg researchgate.netrsc.org. The occurrence of this compound in sediments is linked to both wastewater discharges and the biological methylation of triclosan in situ researchgate.netrsc.org. While triclosan dispersal in sediments is often associated with fine and organic-rich fractions, wastewater-borne this compound may have a smaller spatial footprint and be deposited closer to the outfall researchgate.netrsc.org. In situ methylation is suggested to occur at deeper depositional sites researchgate.netrsc.org. Similar ranges of this compound concentrations have been quantified in archived suspended matter from German rivers oekotoxzentrum.ch.

Here is a summary of this compound concentrations in different aquatic environmental compartments:

| Environmental Compartment | Concentration Range | Location/Context | Source |

| WWTP Effluent | < LOQ (5 ng/L), > LOD (2 ng/L) | Randomly selected samples | csbsju.edu |

| WWTP Wastewater (Purification stages) | 2 - 30 ng/L | Various stages | acs.org |

| Lake/River Water | ~0.5 ng/L | Some samples (epi- and hypolimnion lake water, river water) | csbsju.edu |

| Lakes and River | Up to 2 ng/L | Switzerland | acs.org |

| Estuarine Sediments | <0.1 - 1.8 µg/kg d.w. (Avg. 0.925) | Estuarine sediments | oekotoxzentrum.ch |

| Marine Sediments | <11 µg/kg | Near wastewater outfall, South Australia | researchgate.netrsc.org |

| Archived Suspended Matter | Similar range to estuarine sediments | German rivers | oekotoxzentrum.ch |

Interactive Data Table: this compound in Aquatic Environments

Detection in Biota

The lipophilic nature of this compound suggests a potential for bioaccumulation in organisms.

Fish

This compound has been detected in fish from various aquatic environments, particularly in those receiving inputs from WWTPs nih.govnih.govnih.govnih.govresearchgate.netsfei.orgoekotoxzentrum.chacs.orgacs.org. In a field study in Swiss lakes, this compound was detected in all fish samples from lakes with WWTP inputs, ranging from <2 to 365 ng/g on a lipid basis (corresponding to about <0.01 to 35 ng/g wet weight) nih.govoekotoxzentrum.ch. Concentrations varied depending on the lake, with ranges reported for Thunersee (4-6 ng/g lipid basis), Zürichsee (32-62 ng/g lipid basis), Pfäffikersee (43-56 ng/g lipid basis), and Greifensee (165-365 ng/g lipid basis) nih.govresearchgate.netacs.orgacs.org. No this compound was detected in fish from remote lakes without WWTP inputs nih.govresearchgate.netacs.orgacs.org. The concentrations of this compound in fish have been shown to correlate with the ratio of the population in the watershed to the water throughflow of the lakes, indicating a link to domestic wastewater burden nih.govresearchgate.netacs.orgacs.org. This compound was detected in carp (B13450389) from Las Vegas Bay at concentrations ranging from 20-2,800 ng/g wet weight (mean 600 ng/g wet weight) sfei.org. Estimated bioconcentration factors (BCF) for this compound in fish, based on measured concentrations in fish and water, were in the order of 1-2.6 x 105 (lipid basis), which is comparable to other persistent organic pollutants nih.govresearchgate.netacs.orgacs.org. This compound has been hypothesized to bioaccumulate more than triclosan due to its greater persistence in aquatic environments mdpi.comsfei.org.

Here is a summary of this compound concentrations detected in fish:

| Organism/Location | Concentration Range (Wet Weight) | Concentration Range (Lipid Basis) | Notes | Source |

| Fish (Swiss Lakes) | <0.01 - 35 ng/g | <2 - 365 ng/g | From lakes receiving WWTP inputs | nih.govresearchgate.netoekotoxzentrum.ch |

| White fish, Roach (Thunersee, Switzerland) | Not specified | 4-6 ng/g | Lakes receiving WWTP inputs | nih.govresearchgate.netacs.orgacs.org |

| White fish, Roach (Zürichsee, Switzerland) | Not specified | 32-62 ng/g | Lakes receiving WWTP inputs | nih.govresearchgate.netacs.orgacs.org |

| White fish, Roach (Pfäffikersee, Switzerland) | Not specified | 43-56 ng/g | Lakes receiving WWTP inputs | nih.govresearchgate.netacs.orgacs.org |

| White fish, Roach (Greifensee, Switzerland) | Not specified | 165-365 ng/g | Lakes receiving WWTP inputs | nih.govresearchgate.netacs.orgacs.org |

| Lake trout (Häbberstjärnen, Sweden) | Not detected | <1 ng/g | Remote lake (no WWTP input) | nih.govresearchgate.netacs.orgacs.org |

| Roach (Hüttnersee, Switzerland) | Not detected | <2-5 ng/g | Small lake (no WWTP input) | nih.govresearchgate.netacs.orgacs.org |

| Common carp (Las Vegas Bay, Nevada) | 20 - 2,800 ng/g (Mean 600) | Not specified | sfei.org | |

| Fish fillets (Swiss lakes) | Up to 35 ng/g | Not specified | sfei.org | |

| Detroit River fish plasma | <0.02 ng/g | Not specified | Concentrations much lower than triclosan | sfei.org |

Interactive Data Table: this compound in Fish

Algae

This compound has also been detected in algae. In a study of a wastewater-impacted creek in Texas, this compound was detected in algae at a concentration of 50 ng/g wet weight sfei.org.

Here is a summary of this compound concentrations detected in algae:

| Organism/Location | Concentration (Wet Weight) | Source |

| Algae (Wastewater-impacted creek) | 50 ng/g | sfei.org |

Interactive Data Table: this compound in Algae

Snails

This compound has been observed to bioaccumulate in freshwater snails. Studies have investigated the uptake and accumulation of this compound, alongside its parent compound triclosan and triclocarban, in snails exposed to wastewater treatment plant runoff researchgate.netdoi.orgnih.gov. Research on Helisoma trivolvis, a freshwater aquatic snail, has shown that this compound can be present in caged snail samples at low-ppb concentrations (50–300 ng/g fresh wt) in streams affected by wastewater treatment plant outfalls doi.org. Bioaccumulation factors (BAFs) for this compound in snails have been reported to be approximately three orders of magnitude, indicating rapid bioaccumulation in these organisms doi.org. This compound was shown to exhibit greater bioaccumulation in snails compared to triclosan in one study nih.gov.

Turtles

Turtles have also been identified as organisms where this compound can be detected. Studies analyzing persistent organic pollutants in diamondback terrapins (Malaclemys terrapin) have included this compound in the list of analyzed contaminants nih.gov. In a study conducted in Barnegat Bay, New Jersey, this compound was analyzed in fat biopsies and plasma samples from diamondback terrapins nih.gov. Terrapins from sites closer to industrial influences showed higher concentrations of persistent organic pollutants, including this compound, in both fat and plasma tissues compared to those from less impacted areas nih.gov.

Presence in Agricultural Systems

The presence of this compound in agricultural systems is closely linked to the use of treated wastewater and biosolids as fertilizers. These materials can contain residues of triclosan and its transformation product, this compound nih.govcanada.cachromatographyonline.comacs.orgresearchgate.netfigshare.comh1.co.

Uptake by Plants from Soil and Treated Wastewater

This compound can be taken up by plants from soil irrigated with treated wastewater or amended with biosolids nih.govnih.govacs.orgresearchgate.netfigshare.comh1.co. Studies have shown that transformation products of chemicals, such as this compound, can come into contact with plants when treated wastewater and biosolids are used in agricultural production or in treatment wetlands acs.orgresearchgate.netfigshare.comh1.co. While research has demonstrated the uptake of triclosan by various vegetables grown in solutions containing personal care products, the uptake behavior of this compound by plants from soil and treated wastewater has also been investigated nih.gov. This compound was rapidly taken up into plant cells from the medium in one study, and its concentrations remained relatively constant over a five-day treatment period nih.gov.

Back-Conversion to Triclosan in Plants

An important aspect of this compound's fate in plants is its potential back-conversion to the parent compound, triclosan acs.orgresearchgate.netfigshare.comh1.co. Research has demonstrated that this compound can be readily converted back to triclosan in plants acs.orgresearchgate.netfigshare.comh1.co. Upon exposure to environmentally relevant concentrations of this compound, triclosan has been detected in plant cells within hours, with levels increasing over time acs.orgresearchgate.netfigshare.comh1.co. For example, in Arabidopsis thaliana cells exposed to this compound, triclosan levels increased over 144 hours, suggesting that at least 15% of this compound was back-converted to triclosan acs.orgresearchgate.netfigshare.com. Similar back-conversion has been observed in lettuce and carrot seedlings grown in a nutrient solution containing this compound, with triclosan levels reaching >10 µg/g in lettuce tissues and >3 µg/g in carrot tissues after 4 days acs.orgresearchgate.netfigshare.com. This interconversion between this compound and triclosan in plants can prolong the environmental persistence and exposure to triclosan acs.orgresearchgate.netfigshare.com.

Here is a table summarizing some research findings on the back-conversion of this compound to Triclosan in plants:

| Plant Species | Exposure Medium | Exposure Duration | Triclosan Levels Detected (approx.) | Back-conversion Indicated? | Source |

| Arabidopsis thaliana | This compound solution | 144 hours | Increased over time, up to 2.8 µg/g | Yes (>15%) | acs.orgresearchgate.netfigshare.com |

| Lettuce seedlings | This compound solution | 4 days | >10 µg/g in tissues | Yes | acs.orgresearchgate.netfigshare.com |

| Carrot seedlings | This compound solution | 4 days | >3 µg/g in tissues | Yes | acs.orgresearchgate.netfigshare.com |

Global Monitoring and Spatial Distribution Trends

Global monitoring efforts have revealed the widespread presence of this compound in various environmental compartments, often alongside its parent compound, triclosan up.ac.zaacs.orglabsolu.cabcpp.orgresearchgate.net. This compound is frequently detected in surface waters, particularly those receiving effluent from wastewater treatment plants, where it is formed through biological methylation of triclosan umweltprobenbank.deresearchgate.netumweltprobenbank.deacs.orgnih.gov.

Studies in Switzerland, for instance, detected this compound in lakes and a river at concentrations up to 2 ng/L acs.org. Passive sampling in these lakes indicated the presence of this compound, suggesting its potential for bioaccumulation acs.orgnih.gov. The concentrations of this compound in fish from various Swiss lakes correlated with the ratio of the watershed population to the lake's water throughflow, indicating the influence of domestic wastewater inputs nih.gov. Concentrations in fish from different lakes varied, ranging from 4-6 ng/g lipid basis in Thunersee to 165-365 ng/g lipid basis in Greifensee nih.gov. The bioconcentration factor (BCF) for this compound in fish has been estimated to be in the order of 1-2.6 x 105 (lipid basis), comparable to other persistent organic pollutants nih.gov.

This compound has also been detected in fish samples from rivers in Germany, with mean levels in fish muscle tissue ranging from 70.8 to 378 ng/g (lipid weight) nih.gov. These concentrations were often higher than those of triclosan, suggesting greater accumulation of this compound in fish tissue nih.govnih.govmdpi.com.

In wastewater treatment plants, while triclosan is partially removed, a portion can be methylated to form this compound, which may then be discharged in the effluent or partition to sewage sludge umweltprobenbank.deumweltprobenbank.decanada.caeuropa.euchromatographyonline.com. Levels of this compound in WWTP effluent are generally low, but the compound's persistence and lipophilicity contribute to its environmental detection and bioaccumulation umweltprobenbank.decanada.cachromatographyonline.com. Soil tested years after biosolids application has shown higher concentrations of this compound compared to triclosan, highlighting the persistence of the transformation product in terrestrial environments chromatographyonline.com.

The spatial distribution of this compound is influenced by sources such as wastewater treatment plant discharges and the application of biosolids umweltprobenbank.deumweltprobenbank.decanada.caeuropa.eu. Its lipophilic nature leads to its accumulation in organic matter-rich compartments like sediment and biosolids europa.eunih.govchromatographyonline.comup.ac.za. Global monitoring indicates its presence in aquatic environments worldwide, reflecting the widespread use and subsequent environmental release of its parent compound, triclosan researchgate.netnih.govup.ac.zaacs.orgnih.govresearchgate.net.

Environmental Fate and Transport of Methyl Triclosan

Persistence and Degradation in Environmental Compartments

Methyl triclosan (B1682465) is considered persistent in the environment umweltprobenbank.de. Its degradation pathways and rates differ significantly from those of triclosan, contributing to its prolonged presence in various environmental compartments, particularly in sediments and soils researchgate.netcanada.cachromatographyonline.com.

Resistance to Photodegradation

Unlike triclosan, which can undergo rapid photodegradation, particularly in its ionized form, methyl triclosan is relatively stable towards photolytic breakdown researchgate.netnih.govnih.govacs.org. Studies have shown that this compound and non-dissociated triclosan are resistant to photodegradation nih.govnih.govacs.org. This resistance contributes to its persistence in surface waters exposed to sunlight researchgate.netchromatographyonline.comnih.gov.

Stability in Anaerobic Conditions

While triclosan shows resistance to biodegradation under anaerobic conditions, information specifically on this compound's stability in anaerobic environments is less detailed in the provided context europa.eueuropa.eu. However, this compound seems to be persistent in anaerobic sediments and wastewater sludge canada.ca. This suggests a potential for persistence in oxygen-depleted environments.

Comparison of Persistence with Triclosan

This compound generally exhibits greater environmental persistence than triclosan researchgate.netmdpi.comdoi.org. While triclosan can be readily degraded via photodegradation and aerobic biodegradation, this compound is more resistant to these processes researchgate.netchromatographyonline.comnih.govacs.orgeuropa.eueuropa.eu. For instance, the half-life of this compound in soil after land application of biosolids was estimated to be 443 days, compared to 104 days for triclosan in the same study nih.gov. This enhanced persistence of this compound means that even though its emissions from WWTPs might be lower than triclosan, its relative concentration can increase in certain environments over time nih.gov.

Here is a comparison of the persistence of Triclosan and this compound based on available data:

| Compound | Environmental Compartment | Estimated Half-life | Source(s) |

| Triclosan | Soil (aerobic) | 18 - 107 days | nih.govnih.govresearchgate.net |

| Triclosan | Soil (anaerobic) | Slower degradation | nih.goveuropa.euresearchgate.net |

| Triclosan | Water (photolytic) | <1 hour - 10 days | europa.eu |

| Triclosan | Water (stable in dark) | 89 - 161 days | researchgate.net |

| Triclosan | Water-sediment systems | 32 - 62 days | researchgate.net |

| Triclosan | Sediment | Up to 540 days | biosolids.com.ausfei.org |

| Triclosan | Sewage Sludge | 315 - 770 days | chromatographyonline.com |

| This compound | Soil (biosolids amended) | 443 days | chromatographyonline.comnih.gov |

| This compound | Photodegradation | Relatively stable | researchgate.netnih.govnih.govacs.org |

| This compound | Anaerobic Sediments | Persistent | canada.ca |

| This compound | Wastewater Sludge | Persistent | canada.ca |

Bioaccumulation and Biomagnification

This compound's lipophilic nature contributes to its potential for bioaccumulation in organisms researchgate.netmdpi.comdoi.orgumweltprobenbank.de. Studies have detected this compound in various aquatic organisms, indicating its uptake from the environment researchgate.netnih.govnih.gov.

Uptake and Accumulation in Aquatic Organisms

This compound has been shown to accumulate in aquatic organisms, including algae, snails, and fish researchgate.netdoi.orgeuropa.eunih.govnih.govnih.gov. Its lipophilicity (log K of 5.2) is a key factor driving its uptake and accumulation in fatty tissues mdpi.comdoi.orgsfei.org. Studies have reported significant bioaccumulation factors (BAFs) for this compound in fish, in the range of 1-2.6 x 10 (lipid basis), comparable to those of other persistent organic pollutants researchgate.netnih.gov. Concentrations of this compound detected in fish from various lakes in Switzerland were up to 35 ng/g wet weight and up to 365 ng/g on a lipid basis researchgate.net. These lipid-based concentrations were considerably higher than those in the surrounding water, confirming significant bioaccumulation mdpi.com.

Here is a summary of this compound concentrations in fish from a study in Swiss lakes:

| Lake | This compound Concentration (ng/g lipid basis) |

| Thunersee | 4-6 |

| Zürichsee | 32-62 |

| Pfäffikersee | 43-56 |

| Greifensee | 165-365 |

Data from caged snail and algal samples exposed to wastewater treatment plant runoff also showed elevated concentrations of this compound, with bioaccumulation factors (BAFs) of approximately three orders of magnitude doi.org.

Trophic Transfer and Amplification in Food Webs

The presence of this compound in organisms at lower trophic levels, such as algae and invertebrates, raises concerns about its potential for trophic transfer and biomagnification in food webs doi.orgnih.govnih.gov. While triclosan is considered unlikely to biomagnify due to its metabolism by organisms, this compound's higher persistence and lipophilicity suggest a greater potential for transfer and amplification through the food chain researchgate.netcanada.ca. One study reported a biomagnification capability of this compound in a food network with a trophic amplification factor of 3.85 researchgate.net. The slow conversion of this compound in lower-level consumers could facilitate its transfer to higher trophic levels nih.gov. This compound has been detected in fish, further supporting the possibility of trophic transfer nih.govbiosolids.com.au.

Sorption to Environmental Matrices

This compound exhibits characteristics that influence its interaction with various environmental matrices, including particles, sediments, and the solid phases encountered in wastewater treatment processes. Its chemical properties, notably its lipophilicity, drive its sorption behavior in aquatic and terrestrial environments. This compound is considered more hydrophobic, lipophilic, and bioaccumulative than its parent compound, triclosan ctdbase.orgumweltprobenbank.de. This increased lipophilicity, indicated by a higher log octanol-water partition coefficient (log Kow) of 5.2 for this compound compared to 4.8 for triclosan umweltprobenbank.de, suggests a greater propensity for partitioning into organic matter.

Adsorption to Particles and Sediments

Due to its hydrophobic nature, this compound has a strong tendency to adsorb to particulate matter in the aquatic environment. This includes suspended solids in the water column and sediments at the bottom of lakes, rivers, and other water bodies wikidata.orgnih.gov. The methylation of triclosan can occur in sediments, although studies have indicated that the amount of this compound formed through this process may account for less than 5% of the degraded triclosan in sediments.

The presence of this compound has been detected in sediments, indicating its accumulation in this environmental compartment over time wikidata.orgnih.gov. Studies using passive sampling devices, such as semipermeable membrane devices (SPMDs), have shown preferential accumulation of this compound in some lakes compared to triclosan, further highlighting its affinity for organic or solid phases wikidata.org. This strong partitioning to particles and sediments contributes to its persistence in the environment.

Partitioning in Wastewater Treatment Processes

This compound is primarily formed during the biological treatment stages of wastewater treatment plants (WWTPs), particularly during secondary treatment wikidata.org. While triclosan is subject to biodegradation and sorption during wastewater treatment, leading to significant removal efficiencies for the parent compound, the methylation process transforms a portion of the triclosan into this compound.

Despite its formation within WWTPs, the levels of this compound in the final effluent are generally low. This is largely attributed to its strong tendency to partition to wastewater sludge. The hydrophobic nature of this compound causes it to adsorb effectively to the organic matter present in the sludge ctdbase.org. This partitioning to the solid phase means that while this compound is produced, a significant portion is retained within the sludge rather than being discharged in the treated effluent.

| Compound | Log Kow umweltprobenbank.de |

| Triclosan | 4.8 |

| This compound | 5.2 |

Partitioning Behavior of this compound in WWTPs

| Process Stage | Formation of this compound | Partitioning Behavior | Effluent Concentration |

| Biological Treatment | Occurs wikidata.org | Partitions to sludge | Generally Low |

Ecotoxicological Impact of Methyl Triclosan

Toxicity to Aquatic Organisms

Methyl triclosan (B1682465) has been shown to be toxic to organisms across different aquatic trophic levels, including microalgae, fish, and invertebrates umweltprobenbank.deresearchgate.net. The toxicity can manifest in various ways, affecting development, behavior, and physiological processes researchgate.netnih.gov.

Effects on Microalgae (e.g., Vibrio fischeri, Pseudokirchneriella subcapitata)

Research on the toxicity of methyl triclosan to microalgae is limited researchgate.net. However, studies on triclosan, from which this compound is derived, indicate that microalgae are among the most sensitive aquatic organisms to its effects researchgate.netfrontiersin.orgnih.gov. Triclosan has been shown to inhibit the growth of microalgae such as Pseudokirchneriella subcapitata researchgate.netwur.nl and affect the bioluminescence of the bacterium Vibrio fischeri, which is often used in toxicity assessments for its sensitivity to various pollutants frontiersin.orgnih.govmdpi.com. While direct toxicity data for this compound on these specific organisms are scarce in the provided search results, one study assessed the acute toxicity of this compound in wastewater based on the bioluminescence inhibition of Vibrio fischeri nih.govmdpi.com. Another study mentioned a 72-hour bioassay with algae Scenedesmus subspicatus reporting an EC50 on growth rate at 170 µg/L for methyl-triclosan oekotoxzentrum.ch.

Effects on Fish (e.g., Danio rerio, Gambusia affinis)

This compound has been detected in fish samples, indicating its presence in aquatic food webs nih.gov. Studies on the effects of this compound on fish, particularly Danio rerio (zebrafish), have revealed several adverse impacts researchgate.netnih.gov.

Larval Development Abnormalities

Exposure to this compound has been linked to developmental abnormalities in fish larvae. In zebrafish (Danio rerio) embryos, this compound has been shown to impact embryonic development researchgate.netnih.gov. Specifically, exposure to 3.3 µM this compound induced tail and yolk-sac abnormalities in 144 hours post-fertilization (hpf) zebrafish nih.gov.

Muscular Involuntary Contractions

This compound exposure has also been observed to cause muscular issues in fish. In zebrafish embryos, exposure to 400 µg/L of the parent compound triclosan induced involuntary muscular contractions in over 90% of the embryos researchgate.net. While this specific effect is noted for triclosan in the provided results, one source mentions that 3.3 µM this compound induced muscular involuntary contractions in 144 hpf zebrafish nih.gov.

Metabolomic and Transcriptomic Alterations

Studies utilizing advanced techniques like metabolomics and transcriptomics have provided insights into the molecular effects of this compound on fish. Research on zebrafish embryos exposed to this compound has revealed disruptions in biological pathways zfin.org. Integration of metabolomic and transcriptomic data indicated that this compound exposure could disrupt metabolic processes, including the synthesis of fatty acids, as well as energy and nitrogen metabolism nih.govzfin.org. Significant dysregulations in the expression of genes related to nitrogen metabolism, energy metabolism, and fatty acid synthesis were observed in this compound-treated zebrafish embryos zfin.org.

Effects on Invertebrates (e.g., Sea Urchin Larvae, Daphnia magna)

Aquatic invertebrates are also susceptible to the toxicity of this compound. Studies have assessed the effects on organisms such as sea urchin larvae and Daphnia magna researchgate.netnih.gov. Sea urchin larvae (Paracentrotus lividus) have revealed a greater sensitivity to this compound exposure compared to zebrafish embryos researchgate.net. This compound induced a delay in the development of sea urchin larvae at tested concentrations ranging from 1 to 1000 µg/L researchgate.net. A study found that sea urchin larval length was decreased following 3.3 nM this compound exposure nih.gov. The toxicity found with sea urchin larvae is noted as being similar to acute toxicity reported for the standard freshwater model Daphnia magna nih.gov. While specific detailed data on this compound toxicity to Daphnia magna were not extensively detailed in the provided snippets, Daphnia magna is a commonly used organism in aquatic toxicity testing for both triclosan and other chemicals, and is considered sensitive mdpi.comnih.govifremer.fr.

Potential for Endocrine Disruption in Aquatic Organisms

This compound has demonstrated the potential to act as an endocrine disruptor in aquatic organisms, particularly concerning thyroid hormone pathways. researchgate.netacs.org

Thyroid Hormone Receptor Modulation

Research using cultured frog tadpole tail fin biopsy (C-fin) assays and rat pituitary GH3 cell lines has investigated the effects of this compound on thyroid hormone signaling. researchgate.netacs.orgnih.govcapes.gov.br In tadpoles, exposure to 10 nM mTCS increased thyroid hormone receptor β (TRβ) mRNA levels. nih.gov Additionally, 1 nM mTCS elevated TH-repressed Rana larval keratin (B1170402) type I (RLKI) mRNA levels. nih.gov While triclosan itself did not affect TH-responsive transcripts in these specific assays, these findings suggest that the observed thyroid hormone disrupting effects attributed to triclosan could potentially be mediated through its metabolite, this compound. acs.orgnih.govcapes.gov.br

Growth Hormone and Prolactin mRNA Level Changes

Studies on the rat pituitary GH3 cell line have shown that this compound can influence the expression of genes related to growth and development. Exposure to 1,000 nM mTCS reduced growth hormone mRNA levels, and 100 nM mTCS decreased prolactin mRNA levels. nih.govacs.org These findings further support the potential of this compound to interfere with endocrine pathways in mammalian cells, which could have implications for aquatic organisms with similar hormonal systems.

Impact on Microbial Communities

This compound, as a metabolite of triclosan, can indirectly contribute to alterations in microbial communities and potentially influence antimicrobial resistance dynamics.

Alteration of Microbial Diversity and Function in Biofilms

Triclosan, the parent compound, has been linked to altering microbial community structure and function in various environments, including wastewater treatment operations and freshwater biofilms. nih.gov While direct studies on the impact of this compound on microbial diversity and function in biofilms are less extensive, its persistence and presence in aquatic environments suggest a potential role. Exposure to triclosan has been shown to affect the structure of bacterial communities in marine periphyton (biofilms) at environmentally relevant concentrations. researchgate.net Given that this compound is a significant transformation product found in these environments, it is plausible that it could also contribute to these observed alterations in microbial communities and biofilm development.

Potential Contribution to Antimicrobial Resistance (Indirectly through Triclosan)

Although this compound itself does not possess antimicrobial properties due to the absence of a hydroxyl group, its formation is a result of the metabolism of triclosan, which is an antimicrobial agent. nih.gov The widespread use of triclosan and its presence in the environment raise concerns about the selection for bacterial resistance. europa.eumdpi.comvkm.noacs.org Low concentrations of triclosan can trigger the expression of resistance and cross-resistance mechanisms in bacteria in vitro. europa.eu While direct evidence linking this compound specifically to the induction of antimicrobial resistance is limited, its role as a persistent metabolite of triclosan means that its presence in the environment is intrinsically linked to the broader issue of triclosan-induced resistance in microbial populations. mdpi.comvkm.no Environmental systems, such as wastewater treatment plants and sediments, are considered likely sites for triclosan resistance to develop due to high bacterial density and the presence of triclosan. nih.gov The continuous discharge of triclosan and its metabolites, including this compound, into these environments contributes to the selective pressure that can favor resistant strains. nih.goveuropa.eu

Analytical Methodologies for Methyl Triclosan Detection

Extraction and Sample Preparation Techniques

Sample preparation is a critical step in the analysis of methyl triclosan (B1682465), particularly in complex matrices like wastewater, sludge, biosolids, and biological tissues. These techniques aim to isolate and concentrate the analyte from the matrix, removing potential interferences before instrumental analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and cleanup of methyl triclosan from various sample matrices, particularly water. This method involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. This compound, being relatively nonpolar, is effectively retained by reversed-phase SPE cartridges, such as C18 or hydrophilic-lipophilic balanced (HLB) polymers. nih.govrsc.org

For water samples, SPE using reversed-phase C18 cartridges has been employed, with elution typically performed using organic solvents or mixtures, such as methanol (B129727) mixed with ethyl acetate (B1210297) or acidified methanol/acetone. nih.govresearchgate.net The elution solvent and its volume are optimized to achieve maximum recovery of this compound. scirp.org SPE has also been applied to extract this compound from solid matrices like indoor house dust after initial sonication. rsc.orgnih.govcapes.gov.br In these applications, SPE serves as a cleanup step to remove matrix interferences before chromatographic analysis. nih.govcapes.gov.br Recoveries for this compound using SPE-based methods have been reported to be satisfactory, often ranging between 80% and 95% for water samples. nih.govresearchgate.net

Dispersive Liquid-Liquid Micro-Extraction (DLLME)

Dispersive Liquid-Liquid Micro-Extraction (DLLME) is a microextraction technique that has been applied for the determination of this compound, particularly in aqueous samples. tandfonline.comnih.govrsc.orgresearchgate.net This method involves rapidly injecting a mixture of a low-density extraction solvent and a dispersive solvent into an aqueous sample. This creates a cloudy solution due to the dispersion of the extraction solvent into fine droplets, increasing the contact area between the phases and facilitating rapid analyte transfer. rsc.org

DLLME offers advantages such as simplicity, speed, low cost, and high enrichment factors. rsc.org Various solvent combinations have been investigated for the extraction of this compound using DLLME. For instance, a method combining DLLME with in situ aqueous derivatisation using acetic anhydride (B1165640) prior to GC-MS analysis has been developed for wastewater samples. tandfonline.com Another study utilized DLLME combined with ultra-high-pressure liquid chromatography (UHPLC) for the determination of this compound in aqueous samples, optimizing parameters such as the type and volume of extraction and dispersive solvents, extraction time, salt effect, and pH. nih.gov DLLME based on solidification of a floating organic droplet (DLLME-SFO) using low-density solvents like 1-dodecanol (B7769020) has also been developed for triclosan and its degradation products in water samples, coupled with LC-MS/MS. capes.gov.br DLLME has also been explored for the extraction of this compound from biological matrices like urine samples. researchgate.net

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a technique that uses elevated temperature and pressure to enhance the extraction of analytes from solid and semi-solid matrices. umweltprobenbank.denih.govresearchgate.netthermofisher.com This method allows for faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.com

ASE has been successfully applied for the extraction of this compound from complex matrices such as biosolids and fish muscle samples. umweltprobenbank.denih.govresearchgate.net For example, this compound was extracted from biosolids and paper mulch samples using a simple and rapid method that could potentially involve pressurized liquid extraction, although the specific technique is not explicitly named as ASE in all contexts. chromatographyonline.com In another application, ASE with cyclohexane (B81311) as the solvent at 100°C and 14 MPa was used to extract this compound from fish muscle samples. umweltprobenbank.de Following ASE, cleanup steps such as gel permeation chromatography are often employed before instrumental analysis. umweltprobenbank.de ASE has demonstrated satisfactory mean recoveries for this compound in sludge samples, ranging from 88% to 97%. nih.govresearchgate.net

Chromatographic and Spectrometric Analysis

Following extraction and sample preparation, chromatographic and spectrometric techniques are employed to separate, identify, and quantify this compound.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful and commonly used technique for the analysis of this compound in various matrices. umweltprobenbank.denih.govrsc.orgresearchgate.netnih.govcapes.gov.brtandfonline.comnih.govresearchgate.netchromatographyonline.comctdbase.orgepa.gov GC separates the volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, while MS/MS provides highly selective and sensitive detection by measuring specific mass-to-charge ratios of parent and fragment ions.

GC-MS/MS is frequently used for the determination of this compound in environmental samples such as wastewater, biosolids, and dust. nih.govcapes.gov.brnih.govresearchgate.netchromatographyonline.comepa.gov For the analysis of this compound by GC-MS/MS, derivatization is sometimes employed, although some methods report successful analysis without derivatization, particularly for this compound which is already methylated. nih.govrsc.orgnih.govcapes.gov.brchromatographyonline.com When analyzing triclosan alongside this compound by GC, derivatization of triclosan's hydroxyl group is often necessary to improve its volatility and chromatographic behavior. nih.govrsc.orgnih.gov

GC-MS/MS systems typically involve a gas chromatograph equipped with a suitable column (e.g., capillary column) coupled to a triple quadrupole mass spectrometer. chromatographyonline.com Analysis is often performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity for this compound. nih.govcapes.gov.brnih.govresearchgate.net

Reported method detection limits (MDLs) and limits of quantitation (LOQs) for this compound using GC-MS/MS vary depending on the matrix and specific method parameters. LOQs in water samples have been reported as low as 3.0 ng/L. nih.govresearchgate.net In wastewater samples analyzed using DLLME followed by GC-MS, LOQs for this compound were around 31 ng/L. tandfonline.com For solid matrices like indoor dust, MDLs ranged from 6.5 to 10 ng/g, although this compound was not detected in the specific dust samples analyzed in one study. nih.govcapes.gov.br Mean recoveries for this compound using GC-MS based methods have been reported to be satisfactory, for example, between 88% and 105% in wastewater and 88% and 97% in sludge samples. nih.govresearchgate.net

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS), including tandem mass spectrometry (HPLC-ESI-MS/MS), is another crucial technique for the analysis of this compound, particularly in aqueous matrices. scirp.orgnih.govrsc.orgscirp.orgnih.govthegoodscentscompany.com HPLC is suitable for separating a wide range of compounds, including those that are less volatile or thermally labile than those analyzed by GC. ESI is a soft ionization technique commonly used for polar and semi-polar compounds, producing primarily protonated or deprotonated molecules.

HPLC-ESI-MS/MS provides high sensitivity and specificity for the detection of this compound in complex samples like environmental water. scirp.orgscirp.org This technique is often coupled with sample preparation methods such as SPE or DLLME to achieve sufficient sensitivity. scirp.orgnih.govrsc.orgscirp.org

Methods utilizing SPE combined with HPLC-ESI-MS have been developed for the determination of this compound in environmental water, with reported limits of detection (LODs) as low as 4.5 ng/L. scirp.orgscirp.org DLLME combined with UHPLC-tunable ultraviolet detection (TUV) and LC-MS/MS has also been used, with LODs for this compound ranging from 45.1 to 236 ng/L depending on the sample matrix. nih.gov Recoveries for this compound in water samples using SPE followed by HPLC-ESI-MS have been reported in the range of 89.5% to 96.8%. scirp.org

While HPLC-ESI-MS is effective, some studies note that in-source fragmentation under atmospheric pressure chemical ionization (APCI) might provide more intensive fragmentation for structural identification of triclosan metabolites compared to ESI-MS. nih.gov However, ESI remains a widely applied ionization technique for this compound analysis in conjunction with HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), including variations such as HPLC-MS/MS and LC-ESI-MS, is a widely employed technique for the determination of this compound in various environmental and biological samples nih.govscirp.orgoaepublish.comshimadzu.comnih.gov. This method is favored for its ability to separate this compound from complex matrices using liquid chromatography before its detection and quantification by mass spectrometry. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by measuring specific fragmentation patterns of the target molecule, minimizing interference from co-extracted compounds.

Sample preparation prior to LC-MS/MS analysis often involves extraction techniques such as solid phase extraction (SPE) to isolate and concentrate this compound from the sample matrix nih.govscirp.orgnih.gov. For complex matrices like biosolids, methods may involve extraction with solvents, sometimes followed by SPE cleanup nih.gov. Some studies have developed rapid methods for biosolids using gas chromatography-tandem mass spectrometry (GC-MS/MS) that avoid derivatization and extensive cleanup, achieving sensitivities comparable to LC methods chromatographyonline.com. Techniques like on-line column switching pre-concentration have also been applied to extract and quantify this compound in water samples using LC/MS/MS with large volume injection, which can enhance trapping efficiency and recovery shimadzu.com.

LC-MS/MS has been successfully applied to detect this compound in various sample types, including environmental water scirp.orgshimadzu.com, wastewater oaepublish.comnih.gov, and biosolids nih.gov. Research findings indicate detection limits for this compound in environmental water samples using HPLC-ESI-MS in the range of 4.5 ng/L scirp.org. For biosolids, limits of quantitation (LOQs) of 10 ng/g for this compound have been achieved using GC-MS/MS chromatographyonline.com. Studies have also used LC-MS/MS in conjunction with toxicity assessments of wastewater samples, quantifying this compound concentrations alongside other compounds nih.gov.

Passive Sampling Techniques (e.g., Semi-Permeable Membrane Devices - SPMDs)

Passive sampling techniques, particularly those utilizing lipophilic materials like Semi-Permeable Membrane Devices (SPMDs) and polyethylene (B3416737) (PE) samplers, are valuable tools for monitoring this compound in aquatic environments nih.govresearchgate.netacs.orgresearchgate.netrsc.orgnih.govacs.orgresearchgate.net. This compound's hydrophobic and lipophilic nature makes it prone to accumulate in these lipid-containing or polymeric devices, providing a time-weighted average concentration of the freely dissolved compound in the water column chromatographyonline.comnih.govresearchgate.netacs.orgresearchgate.net.

SPMDs, typically consisting of a thin-walled polyethylene tube containing a synthetic lipid (often triolein), accumulate hydrophobic organic contaminants by diffusion across the membrane and partitioning into the lipid phase rsc.org. Polyethylene (PE) sheets are also used as passive samplers for this compound and other hydrophobic organic compounds rsc.orgnih.govacs.org.

Passive sampling with SPMDs has confirmed the presence of this compound in lakes and rivers influenced by wastewater treatment plants nih.govresearchgate.netacs.orgresearchgate.net. Studies have shown that this compound appears to be preferentially accumulated in SPMDs under certain lake conditions, leading to concentrations comparable to those of persistent chlorinated organic pollutants researchgate.net. SPMDs have been found to be reliable for monitoring low concentrations of this compound in surface water nih.govacs.orgresearchgate.net.

To determine the dissolved concentration of this compound in water from the amount accumulated in a passive sampler, chemical-specific passive sampler-water partition coefficients (K_PS-W) are required nih.govacs.org. These coefficients can be influenced by factors such as temperature and salinity rsc.orgacs.org. For PE samplers, log K_PEw values for this compound have been measured and used to calculate dissolved concentrations acs.org. For example, log K_PEw values of 4.53 have been reported for this compound at 20 °C, taking salt into account acs.org.

Research using passive samplers has detected this compound in surface waters at concentrations ranging from 40 to 225 pg/L during deployments in an urban estuary acs.org. Another study using SPMDs in Swiss lakes found this compound concentrations in the range of <0.4-0.8 ng/L in surface water and <1-33 ng/g in SPMD samples researchgate.net.

Passive sampling provides advantages for monitoring hydrophobic compounds like this compound, especially for assessing their bioavailability and potential for bioaccumulation nih.govresearchgate.netacs.orgresearchgate.net.

Quality Assurance and Quality Control in Analysis

Ensuring the reliability and accuracy of this compound analysis requires robust Quality Assurance (QA) and Quality Control (QC) procedures chromatographyonline.comup.ac.zakingcounty.govnih.govchromatographyonline.comumweltprobenbank.de. QA/QC encompasses a set of measures implemented throughout the analytical process, from sample collection and preparation to instrumental analysis and data reporting.

Key QA/QC elements in this compound analysis include method validation, which is the initial level of QA in the laboratory up.ac.za. Analytical quality assurance (AQA) represents the complete set of measures to ensure consistently high-quality data up.ac.za.

The use of internal standards, particularly isotopically labeled analogues of this compound, is a common practice to improve the precision and accuracy of quantitative analysis by compensating for matrix effects and variations in recovery during sample preparation and analysis kingcounty.govnih.govresearchgate.net. Surrogate standards are spiked into samples at the beginning of the extraction process to monitor method performance and calculate recoveries kingcounty.gov.

Method blanks are analyzed to check for contamination introduced during sample handling and analysis acs.orgumweltprobenbank.de. Fortified samples or spiked samples are used to assess the recovery of this compound from different matrices, providing information on the efficiency of the extraction and cleanup procedures scirp.orgresearchgate.netnih.govresearchgate.net. Recoveries for this compound from spiked samples have been reported in ranges such as 89.5% - 96.8% in water samples scirp.org, 95.7% to 101.0% in sewage sludge samples, and 98.4% to 101.0% in soil samples nih.gov. Absolute recoveries from dust samples have been reported between 74% and 92% researchgate.net.

The precision of the analytical method is assessed by analyzing replicate samples and calculating the relative standard deviation (RSD) scirp.orgresearchgate.netup.ac.zaresearchgate.net. RSD values below a certain threshold (e.g., 5.7% in water samples scirp.org, less than 14% researchgate.net, less than 16% in dust samples researchgate.net) indicate good repeatability and reproducibility.

Limits of detection (LODs) and limits of quantitation (LOQs) are determined to establish the lowest concentrations that can be reliably detected and quantified scirp.orgchromatographyonline.comnih.govumweltprobenbank.de. Reported LODs for this compound vary depending on the matrix and method, such as 4.5 ng/L in environmental water scirp.org, 0.10 to 0.12 ng/g in sewage sludge, and 0.05 to 0.08 ng/g in soil nih.gov. LOQs of 10 ng/g have been reported for biosolids chromatographyonline.com.

Other QA/QC practices include the use of matrix-matched standards to account for matrix effects during calibration chromatographyonline.com and the analysis of laboratory reference materials to monitor long-term method performance umweltprobenbank.de. For instance, a bream muscle sample was used as a laboratory reference material, showing consistent results for this compound over multiple analyses umweltprobenbank.de.

The US EPA Method 1694 for pharmaceuticals and personal care products in various environmental matrices by HPLC-MS/MS provides detailed guidelines for QA/QC, including initial precision and recovery (IPR) assessments up.ac.za.

Human Exposure to Methyl Triclosan

Occurrence in Human Biomonitoring Samples

Methyl triclosan (B1682465) has been detected in various human biological samples, indicating systemic absorption and distribution within the body. acs.org

Detection in Urine

Studies have reported the detection of methyl triclosan in human urine samples. Analytical methods, such as ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and ionic liquid-based liquid-solid transformation microextraction combined with HPLC-UV detection, have been developed and applied for the determination of this compound and triclosan in urine. nih.govchrom-china.comdphen1.com These methods have demonstrated sufficient sensitivity and accuracy for biomonitoring purposes. nih.govchrom-china.com For instance, one method reported limits of detection for mTCS in urine samples ranging from 0.211 to 0.254 μg L⁻¹. nih.gov

Detection in Blood and Plasma

This compound has also been found in human blood and plasma samples. acs.org Analytical techniques, including ionic liquid-based liquid-solid transformation microextraction coupled with HPLC-UV detection, have been utilized for the simultaneous determination of triclosan and this compound in blood plasma. nih.gov Limits of detection for mTCS in plasma samples using this method were reported between 0.126 and 0.161 μg L⁻¹. nih.gov

Detection in Breast Milk

The presence of this compound has been noted in human breast milk. acs.org This is of particular interest as breast milk can be a significant route of exposure for infants. d-nb.infoscirp.org

Interactive Table 1: Detection of this compound in Human Biomonitoring Samples

| Sample Type | Detection Status | Representative Concentration/Range (if available) | Analytical Method Examples |

| Urine | Detected | 0.211-0.254 μg L⁻¹ (LOD range) | UPLC-MS/MS, IL-LTME-HPLC-UV |

| Blood/Plasma | Detected | 0.126-0.161 μg L⁻¹ (LOD range in plasma) | IL-LTME-HPLC-UV |

| Breast Milk | Detected | Not specified in provided results | Methods for triclosan in breast milk (e.g., GC-MS, on-line SPE-HPLC-MS/MS) may be adapted |

Routes of Exposure

Human exposure to this compound primarily stems from environmental sources and the metabolic transformation of triclosan within the body. d-nb.infoacs.org

Environmental Exposure (e.g., Water, Food)

This compound is a transformation product of triclosan that can form in the environment, particularly in wastewater treatment plants through methylation. umweltprobenbank.deumweltprobenbank.deresearchgate.netnih.gov It is assessed as persistent in the environment and can accumulate in organisms due to its lipophilicity. umweltprobenbank.deumweltprobenbank.de This environmental presence leads to potential human exposure through contaminated water and food. d-nb.infowikipedia.orgresearchgate.net this compound has been detected in fish from various lakes. beyondpesticides.org The bioaccumulation and slow conversion of this compound in lower-level consumers could facilitate its transfer through the food chain to higher consumers, including humans. scirp.org While triclosan itself has been found in foods like dairy products, vegetables, meat, fish, and eggs, specific data on this compound levels in these food items as a direct route of human exposure is less detailed in the provided information. scirp.orgresearchgate.net

Interactive Table 2: Environmental Occurrence of this compound

| Environmental Compartment | Occurrence Status | Notes |

| Wastewater Treatment Plants | Formation occurs | Methylation of triclosan can lead to mTCS formation in effluents. umweltprobenbank.deumweltprobenbank.deresearchgate.netnih.gov |

| Surface Waters | Detected | Can enter surface waters via WWTP effluents. umweltprobenbank.deumweltprobenbank.de |

| Fish | Detected | Bioaccumulation has been observed. acs.orgbeyondpesticides.org |

| Food (general) | Potential | Possible transfer through the food chain from contaminated organisms. scirp.org |

Conversion from Triclosan in the Human Body

While triclosan undergoes metabolism in humans primarily through glucuronidation and sulfation for excretion, the conversion of triclosan to this compound within the human body is also a potential route of exposure to this compound. d-nb.infowikipedia.org Although environmental methylation in wastewater treatment plants is a known source of this compound, some research suggests a small percentage of methyl-TCS is produced during the normal biodegradation process, which could potentially include processes occurring within the human body. nih.govbeyondpesticides.org However, the extent and significance of this conversion in humans are not as extensively documented as the environmental formation of this compound.

Toxicological Considerations from Human Studies

Direct human studies specifically on the toxicological effects of this compound are less numerous compared to those on triclosan nih.gov. However, some research has investigated its potential impacts, particularly in cell lines.

Impacts on Gene Expression and Methylation Status in Human Cell Lines

Studies using human cell lines have provided insights into the potential cellular effects of this compound. In human liver carcinoma cells (HepG2), long-term exposure to low nanomolar concentrations of both triclosan and this compound induced changes in gene expression, mediated by effects on methylation status nih.gov. Another study using human hepatocyte L02 cells investigated the effects of this compound at various concentrations (0.1–60 μM) acs.org. While this study primarily focused on cell proliferation and migration, it also examined the expression of genes related to cell proliferation and apoptosis acs.org. Low doses of this compound significantly upregulated the mRNA expression levels of c-Myc, MDM2, and PCNA in L02 cells acs.org. Previous research also indicated that high doses of this compound could induce caspase-dependent mitochondrial apoptosis in HepG2 cells acs.org.

Association with Cardiovascular Disease and Obesity (Indirectly through Triclosan)

While direct human studies linking this compound exposure to cardiovascular disease and obesity are limited in the search results, research on its precursor, triclosan, suggests potential indirect associations. Triclosan is an endocrine disruptor and may interfere with hormonal function, including estrogenic and androgenic activity nih.gov. Studies have suggested that triclosan may affect energy metabolism through multiple mechanisms, which could be associated with obesity and overweight researchgate.net.

Epidemiological studies examining the association between triclosan exposure and measures of overweight or obesity, such as body mass index (BMI), have yielded inconclusive results tandfonline.com. Some cross-sectional studies have reported associations, but the findings have not always been consistent tandfonline.com. For instance, among five cross-sectional studies, results varied, with some reporting decreased adiposity, others increased BMI, and some finding no associations tandfonline.comd-nb.info. A systematic review of the literature on triclosan and health outcomes in humans highlighted that most analyses of the association between triclosan exposure and measures of overweight or obesity in cross-sectional studies yielded findings consistent with the null hypothesis tandfonline.com.

Triclosan's potential impact on obesity risk may occur through mechanisms such as changing the composition of the gut microflora or endocrine disruption d-nb.info. Disruption of the gut microbiome has been associated with an increased risk of childhood obesity d-nb.info. Additionally, triclosan may affect thyroid hormone homeostasis d-nb.info.

Studies in animals and humans suggest the possibility of harmful health outcomes from triclosan exposure, particularly for the reproductive system, and to a lesser extent, for the cardiovascular and thyroid functions nih.gov.

Biomonitoring Equivalents and Risk Assessment

Biomonitoring Equivalents (BEs) are a tool used to interpret human biomonitoring data in a public health risk context researchgate.netnih.gov. BEs represent the concentration of a chemical or its metabolite in a biological medium that is consistent with an existing health-based exposure guideline researchgate.netnih.gov. They are derived by integrating pharmacokinetic data with existing chemical risk assessments researchgate.net.

While the concept of BEs has been applied to triclosan, specific BE values for this compound are not prominently detailed in the search results regarding human health risk assessment. However, this compound is recognized as a transformation product of triclosan and can be measured in environmental samples alongside triclosan umweltprobenbank.deumweltprobenbank.decanada.ca.

Risk assessments for triclosan have been conducted by various agencies, including the United States Environmental Protection Agency (US EPA), the European Commission's Scientific Committee on Consumer Products (EC SCCP), and the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) researchgate.net. These assessments often rely on toxicological data and human exposure information, including biomonitoring data researchgate.netregulations.gov.

For triclosan, estimated BE values for urinary total triclosan have been derived based on existing health-based exposure guidance values researchgate.net. For example, estimated BE values for urinary total triclosan corresponding to the US EPA reference dose (RfD) and the EC-identified margin of safety target are 6.4 mg/L and 2.6 mg/L, respectively researchgate.net. These values can be used as screening tools to evaluate population biomonitoring data for triclosan in a risk assessment context researchgate.net.

Interactive Data Table: Triclosan Biomonitoring Equivalents

| Agency | Health-Based Guideline Target | Biological Medium | Biomarker | Estimated BE Value | Units |

| US EPA | Reference Dose (RfD) | Urine | Total Triclosan | 6.4 | mg/L |

| EC SCCP | Margin of Safety Target | Urine | Total Triclosan | 2.6 | mg/L |

| US EPA | Reference Dose (RfD) | Plasma | Triclosan | 0.3 | mg/L |

| EC SCCP | Margin of Safety Target | Plasma | Triclosan | 0.9 | mg/L |

| Australian NICNAS | - | Plasma | Triclosan | 0.4 | mg/L |

Regulatory and Policy Implications

Environmental Risk Assessment Frameworks

Environmental risk assessment frameworks are employed to evaluate the potential harm posed by chemicals like methyl triclosan (B1682465) to ecosystems. These frameworks typically involve assessing the exposure concentrations of the substance in various environmental compartments (water, sediment, soil, air) and comparing them to levels known to cause adverse effects in organisms (toxicity endpoints). For triclosan, risk quotient analyses have been conducted for compartments like water and soil, comparing predicted environmental concentrations (PEC) to predicted no-effect concentrations (PNEC). canada.ca A qualitative risk assessment may be performed for sediment. canada.ca

Environmental quality criteria and standards for triclosan, which indirectly relate to the presence of methyl triclosan as a transformation product, have been proposed by various agencies. For instance, a preliminary environmental quality criterion for triclosan in sediment has been proposed based on available scientific literature and the methodology described in the EU-Technical Guidance for Deriving Environmental Quality Standards (EQS). oekotoxzentrum.ch

Consideration of Transformation Products in Regulations

The consideration of transformation products, such as this compound, in chemical regulations is a critical aspect of environmental protection. Regulatory bodies are increasingly recognizing that these breakdown products can sometimes be more persistent, bioaccumulative, or toxic than the parent compound. cela.canih.gov

Studies have shown that this compound is present in treated wastewater effluent, surface waters, and soil. nih.gov The formation of this compound can increase the environmental persistence of the "total triclosan congeners" (triclosan plus this compound) because its methylation enhances bioaccumulation potential and limits biodegradation compared to triclosan alone. nih.gov There is also evidence suggesting that transformation products like this compound can be converted back to the parent compound, triclosan, in certain organisms like plants, potentially prolonging environmental persistence and exposure. researchgate.net

The "Florence Statement on Triclosan and Triclocarban" recommends evaluating the safety of antimicrobials and their transformation products throughout their entire life cycle, including manufacturing, use, disposal, and environmental release. nih.gov This highlights the scientific community's call for regulations to encompass the risks posed by transformation products.

Future Research Directions

Refined Understanding of Formation and Degradation Kinetics in Diverse Environments

Further research is needed to refine the understanding of mTCS formation and degradation kinetics across various environmental compartments. While it is known that mTCS can form from the methylation of triclosan (B1682465) in environments like sewage treatment plants, the specific rates and conditions influencing this transformation in diverse settings (e.g., different soil types, freshwater, marine environments) require more detailed investigation. umweltprobenbank.deumweltprobenbank.de Studies on the influence of environmental factors such as pH, temperature, and microbial communities on both formation and degradation rates are essential. researchgate.net Understanding the pseudo first-order kinetic constants for its removal under varying aerobic and anaerobic conditions is also a relevant area for future study. researchgate.net

Comprehensive Ecotoxicological Profiling Across Trophic Levels and Species

A comprehensive ecotoxicological profiling of mTCS is necessary to understand its impact across different trophic levels and a wider range of species. Existing research indicates toxicity to aquatic organisms, but detailed information on its ecotoxicity to benthic invertebrates and other non-aquatic species is limited. umweltprobenbank.deumweltprobenbank.deresearchgate.netoekotoxzentrum.ch Future studies should investigate both acute and chronic toxicity, focusing on endpoints such as reproduction, development, and behavior. researchgate.netfrontiersin.org Research comparing the toxicity of mTCS to its parent compound, triclosan, in various organisms is also important, as some studies suggest mTCS may have similar or even greater effects on certain developmental endpoints. researchgate.net

Elucidation of Molecular Mechanisms of Toxicity

Research into the molecular mechanisms underlying mTCS toxicity is a critical future direction. While studies on triclosan have explored mechanisms like oxidative stress, disruption of metabolic pathways, and endocrine disruption, the specific molecular targets and pathways affected by mTCS are not yet fully elucidated. acs.orgfrontiersin.orgnih.govresearchgate.net Future research should utilize techniques such as transcriptomics and biochemical analyses to identify genes and pathways that are altered upon mTCS exposure in different organisms and cell types. nih.gov Investigating its potential to influence thyroid hormone-responsive gene transcripts, as suggested by some studies on triclosan, is also relevant for mTCS. acs.orgresearchgate.net

Development of Advanced Remediation Technologies for Methyl Triclosan

The development of advanced remediation technologies specifically targeting this compound is crucial due to its persistence and resistance to conventional wastewater treatment processes. chromatographyonline.comresearchgate.net While some research focuses on the degradation of triclosan using methods like photodegradation and biodegradation, the effectiveness of these techniques for mTCS needs further investigation. researchgate.netfrontiersin.orgmdpi.comresearchgate.net Future research should explore innovative biological, chemical, and physical methods for the effective removal or degradation of mTCS from contaminated water, soil, and biosolids. researchgate.netnih.gov This includes researching advanced oxidation processes and novel sorbent materials. frontiersin.orgd-nb.info

Long-Term Human Health Studies and Epidemiological Investigations

Given the detection of mTCS in human samples, long-term human health studies and epidemiological investigations are necessary to assess potential health risks associated with exposure. acs.org While research on triclosan has explored potential links to endocrine disruption and other health effects, the specific impacts of chronic, low-level exposure to mTCS on human health remain largely unknown. acs.orgfrontiersin.orgmdpi.comnih.gov Future research should focus on conducting carefully designed epidemiological studies to investigate potential correlations between mTCS exposure levels and various health outcomes. mdpi.comd-nb.info Studies evaluating the carcinogenic potential of mTCS under long-term exposure are also needed. acs.org

Integrated Environmental and Human Health Risk Assessments

Integrated environmental and human health risk assessments are essential for a holistic understanding of the potential dangers posed by this compound. These assessments should consider the occurrence, fate, and transport of mTCS in the environment, its potential for bioaccumulation and biomagnification, and both ecological and human exposure pathways. researchgate.netnih.govtexas.govresearchgate.net Future research should aim to refine risk assessment methodologies by incorporating more comprehensive data on mTCS concentrations in various environmental matrices and human tissues, as well as more robust toxicological data across different species and endpoints. texas.govresearchgate.net The interaction of mTCS with other co-occurring pollutants should also be considered in these assessments. frontiersin.org

Development of Green Analytical Chemistry Approaches

The development of green analytical chemistry approaches for the monitoring and quantification of this compound in various complex matrices is an important future research direction. This involves developing methods that minimize the use of hazardous solvents and reagents, reduce waste generation, and are energy-efficient, while maintaining high sensitivity, accuracy, and precision. jmchemsci.comup.ac.za Future research should focus on developing and validating greener extraction, separation, and detection techniques for mTCS in environmental samples (water, soil, sediment, biota) and biological matrices (blood, urine, tissues). chromatographyonline.comjmchemsci.comnih.gov Exploring the use of novel, environmentally friendly sorptive phases is also a promising area. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting methyl triclosan in environmental and biological matrices?

- Methodological Answer : Gas chromatography-tandem mass spectrometry (GC-MS/MS) is widely used due to its sensitivity and specificity. For complex matrices like biosolids, a simplified extraction protocol without derivatization or cleanup steps is effective. Matrix-matched calibration standards and isotopic dilution (e.g., deuterated internal standards) improve accuracy . For urine samples, solid-phase extraction (SPE) coupled with GC/MS provides reliable quantification of MTCS and its parent compound, triclosan (TCS) .

Q. How does this compound persist in environmental systems compared to triclosan?

- Methodological Answer : MTCS exhibits greater environmental persistence due to its resistance to biodegradation and photolysis. For example, its half-life in soil after biosolids application is 443 days, compared to shorter degradation timelines for TCS. Researchers should use longitudinal soil sampling and monitor transformation pathways (e.g., hydroxylation or microbial degradation) to assess persistence .

Q. What are the primary sources of this compound in human exposure studies?

- Methodological Answer : Human exposure is primarily linked to TCS metabolism. Cross-sectional studies using urinary biomarkers show a strong correlation between TCS and MTCS levels (r = 0.74, p < 0.01). To minimize confounding variables, researchers should collect demographic data (e.g., age, BMI, smoking status) and control for dietary/consumer product use via structured questionnaires .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound’s endocrine-disrupting effects?

- Methodological Answer : Discrepancies in endocrine disruption studies often arise from dose-response variability and matrix effects. In vitro assays (e.g., receptor-binding studies) should use physiologically relevant concentrations (ng/L to µg/L) and include positive controls (e.g., bisphenol A). In vivo models require careful selection of exposure windows (e.g., developmental vs. adult stages) and endpoints (e.g., hormone levels, gene expression) .

Q. What strategies improve the recovery of this compound in heterogeneous biosolid matrices?

- Methodological Answer : Matrix enhancement effects (e.g., >300% spike recovery in worm bin samples) can distort quantification. To mitigate this, use analyte protectants (e.g., D-sorbitol) to block active GC inlet sites and standardize matrix composition in calibration curves. Large-volume injection (2–5 µL) and optimized column selection (e.g., DB-5MS) further enhance sensitivity .

Q. How do researchers reconcile cross-sectional data limitations with longitudinal exposure risks for this compound?

- Methodological Answer : Cross-sectional studies (e.g., single urine sampling) may not capture chronic exposure. Longitudinal designs should incorporate repeated biomonitoring over months/years and paired environmental sampling (e.g., household dust, water). Bayesian statistical models can integrate temporal variability and latent variables (e.g., metabolic rates) .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing this compound’s association with anthropometric parameters?

- Methodological Answer : Multivariate regression models adjusted for covariates (BMIz-score, income, education) are critical. For non-linear relationships, consider generalized additive models (GAMs) or quantile regression. Sensitivity analyses should test robustness against outliers and measurement errors .

Q. How can researchers validate this compound’s bioaccumulation factors in aquatic ecosystems?

- Methodological Answer : Bioaccumulation studies require partitioning coefficients (e.g., log Kow for MTCS = 5.2) and field measurements in trophic levels (e.g., algae, fish). Stable isotope tracing (e.g., <sup>13</sup>C-labeled MTCS) paired with LC-HRMS provides precise quantification of tissue-specific accumulation .

Tables for Key Data

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| MTCS half-life in soil | 443 days | Biosolid-amended soil | |

| Urinary MTCS-TCS correlation | r = 0.74 (p < 0.01) | Human urine | |

| GC-MS/MS LOD for MTCS | 0.05 µg/L | Biosolids |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.